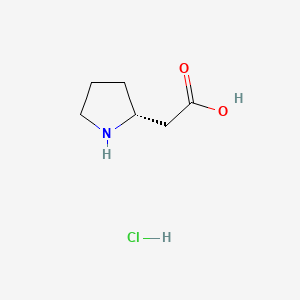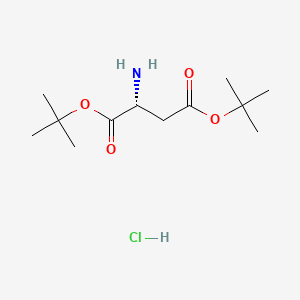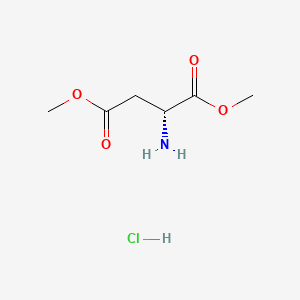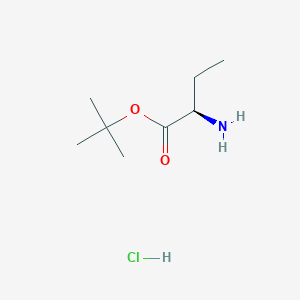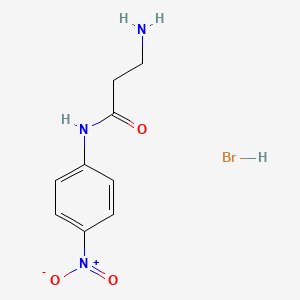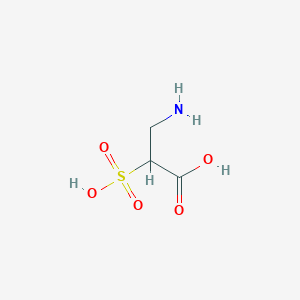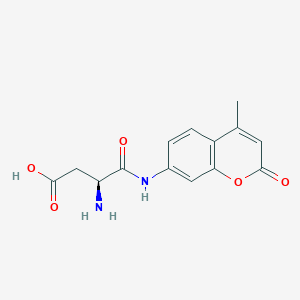
H-D-Phe-NH2 hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Phe-NH2 HCl, also known as α-methyl-d-phenylalanine hydrochloride, is an artificial amino acid that has been used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid, phenylalanine, and is used in the synthesis of peptides, proteins, and other biological molecules. This compound is a chiral molecule, meaning that it can exist in two different forms, known as R- and S-enantiomers, which can have different effects depending on the application. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Aplicaciones Científicas De Investigación
Peptide Self-Assembly in Nanomedicine {svg_1}
Las moléculas basadas en el motivo Phe-Phe, como H-D-Phe-NH2 hcl, han encontrado una gama de aplicaciones en nanomedicina. Pueden impulsar el autoensamblaje de péptidos cortos y sus análogos en nanoestructuras e hidrogeles. Estas nanoestructuras se han utilizado en diversas áreas de la nanomedicina, incluida la administración de fármacos, los biomateriales y los nuevos paradigmas terapéuticos {svg_2}.
Production Methods for Phe-Phe Motif Molecules {svg_3}
Las moléculas del motivo Phe-Phe se pueden preparar por diversos medios, incluida la química en fase sólida y líquida, la biocatálisis, la ingeniería metabólica y las biotecnologías de expresión recombinante {svg_4}.
Characterization and Nanomorphologies of Phe-Phe Motif Molecules {svg_5}
Las moléculas del motivo Phe-Phe tienen nanomorfologías únicas que se pueden caracterizar mediante diversas técnicas. Estas nanomorfologías tienen implicaciones significativas para sus aplicaciones en nanomedicina {svg_6}.
Hydrogel Formation {svg_7}
This compound se puede utilizar para formar hidrogeles basados en péptidos (PHG). Estos son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas, como la administración de fármacos y herramientas de diagnóstico para imágenes {svg_8}.
Bioprinting Applications {svg_9}
Se ha propuesto una nueva clase de péptidos catiónicos anfipáticos formadores de hidrogel sintético, que contienen una región alifática y un residuo Lys, como andamiaje para aplicaciones de bioimpresión {svg_10}.
Tissue Engineering {svg_11}
Se ha encontrado que el hidrogel Fmoc-K3, que está formado por derivados de Fmoc de this compound, es un material potencial para la ingeniería de tejidos. Apoya totalmente la adhesión, la supervivencia y la duplicación de las células {svg_12}.
Mecanismo De Acción
Target of Action
The primary target of H-D-Phe-NH2 HCL, also known as Taphalgin, is the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They play a crucial role in analgesia, and are the primary target of most opioid drugs.
Mode of Action
Taphalgin interacts with μ-opioid receptors, leading to their subsequent desensitization . This interaction is presumed to be analogous to that of endogenous peptides . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine, from which Taphalgin is derived, makes the molecule more resistant to enzymatic degradation .
Biochemical Pathways
It is known that the compound’s interaction with μ-opioid receptors can lead to analgesic effects
Pharmacokinetics
The compound’s resistance to enzymatic degradation suggests that it may have a longer half-life than other similar compounds .
Result of Action
Taphalgin has been shown to have potent analgesic activity, significantly prolonging the tail-flick latency in mice when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .
Action Environment
The action of Taphalgin can be influenced by various environmental factors. For instance, the compound’s self-assembly into nanostructures and hydrogels can be affected by pH and temperature
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-D-Phe-NH2 HCl has several advantages for use in lab experiments. It is relatively inexpensive to purchase and is stable at room temperature. Additionally, it is easy to use, as it does not require any special equipment or techniques for synthesis. However, there are some limitations to using this compound in lab experiments. It is not water-soluble, so it must be dissolved in an organic solvent before use. Additionally, it can be difficult to synthesize in large quantities, as the reaction can take a long time to complete.
Direcciones Futuras
H-D-Phe-NH2 HCl has a variety of potential future applications. It could be used to create new drugs that target specific biochemical pathways in the body, or to modify existing drugs to increase their effectiveness. Additionally, it could be used to create new peptides or proteins with specific functions, or to modify existing proteins to increase their activity. Additionally, it could be used to study the effects of chiral molecules on biochemical pathways, as the two enantiomers have different effects on the body. Finally, it could be used to study the effects of neurotransmitter modulation, as it has been shown to affect the levels of dopamine and norepinephrine in the brain.
Métodos De Síntesis
H-D-Phe-NH2 HCl can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. In chemical synthesis, the molecule is synthesized from the starting material, phenylalanine, using a series of chemical reactions. In enzymatic synthesis, the molecule is synthesized using enzymes, which catalyze the reaction. In both cases, the final product is the this compound molecule.
Propiedades
IUPAC Name |
(2R)-2-amino-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHLGTPNBQXSJT-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





